molecular formula C6H14ClNO B8138279 cis-2-Methoxycyclopentan-1-amine hydrochloride

cis-2-Methoxycyclopentan-1-amine hydrochloride

Cat. No.: B8138279
M. Wt: 151.63 g/mol
InChI Key: LNNGAOQNALZWJQ-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-2-Methoxycyclopentan-1-amine hydrochloride: is a chemical compound with the molecular formula C6H13NOCl. It is a versatile small molecule scaffold used in various scientific research and industrial applications. The compound is characterized by its cyclopentane ring structure with a methoxy group and an amine group in the cis configuration, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methoxycyclopentan-1-amine hydrochloride typically involves the protection of amino functions and subsequent reactions to introduce the methoxy group. One common method involves the use of tert-butyl carbamate (Boc) protection for the amino group, followed by methoxylation and deprotection under mild acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process may involve multiple steps, including protection, substitution, and purification, to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: cis-2-Methoxycyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce primary amines .

Scientific Research Applications

cis-2-Methoxycyclopentan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for the development of biologically active compounds.

    Medicine: Investigated for potential therapeutic applications due to its unique structural properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of cis-2-Methoxycyclopentan-1-amine hydrochloride involves its interaction with molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

  • cis-2-Methylcyclopentanamine hydrochloride
  • trans-2-Methoxycyclopentan-1-amine hydrochloride
  • cis-2-Ethoxycyclopentan-1-amine hydrochloride

Comparison: cis-2-Methoxycyclopentan-1-amine hydrochloride is unique due to its specific cis configuration and the presence of a methoxy group. This configuration can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

(1R,2S)-2-methoxycyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-6-4-2-3-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNGAOQNALZWJQ-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCC[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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